BTD-1
CAS No.:
Cat. No.: VC3673223
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Chemical Structure and Properties
Molecular Structure
BTD-1 consists of a six-membered benzene ring fused with a five-membered 1,2,5-thiadiazole ring containing nitrogen and sulfur atoms. This heterocyclic arrangement creates an electron-deficient system with distinct reactivity patterns. The molecular formula of BTD-1 is C6H4N2S, featuring a planar structure that contributes to its ability to participate in extended π-conjugated systems .
Physical and Chemical Properties
The physical and chemical properties of BTD-1 make it suitable for various applications. Based on the data from derivative compounds, we can infer several key properties of the unsubstituted BTD-1:
As a comparison, the selective TRPC5 activator derivative of BTD (which is a different compound than the unsubstituted BTD-1) has the following properties:
Property | Value |
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Molecular Weight | 459.61 g/mol |
Formula | C24H33N3O4S |
Storage Recommendation | -20°C |
Purity | ≥98% (HPLC) |
Solubility in DMSO | 100 mM |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of BTD-1 and its derivatives employs various strategies. While the search results don't detail the synthesis of the unsubstituted BTD-1 itself, they provide valuable information about the preparation of its derivatives. These approaches often involve:
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Functionalization of pre-existing BTD-1 core structures
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Regioselective substitution reactions
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C-H activation methodologies
One notable recent advancement is the regioselective Ir-catalyzed C5-H borylation of BTD-1, which provides a versatile synthetic handle for further functionalization . This approach allows for more systematic exploration of structure-property relationships by enabling access to previously challenging substitution patterns.
Reactivity Patterns
BTD-1 exhibits interesting reactivity patterns that are leveraged in synthetic chemistry. Key reactions include:
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Electrophilic aromatic substitution, with the C4 position showing enhanced reactivity
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C-H activation chemistry, particularly at the C5 position using iridium catalysis
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Ortho-directed substitutions, though these can be challenging without appropriate directing groups
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Bucherer reactions to convert amino derivatives to hydroxy derivatives
In particular, the C4 position of BTD-1 demonstrates a preference for electrophilic aromatic substitution, which can be further enhanced by substituents at other positions . This reactivity profile guides strategic synthetic planning for accessing specific derivatives.
Regioselective Functionalization
Recent research has focused on developing methodologies for regioselective functionalization of BTD-1, enabling access to all six possible substitution patterns on the benzoid ring (C4-, C5-, C4,C5-, C4,C6-, C4,C7-, and C5,C6-substitution) . These advancements have expanded the toolkit for molecular design, allowing researchers to tune the properties of BTD-1 derivatives with greater precision.
One example is the synthesis of 5-methoxy BTD through a one-pot procedure involving Ir-catalyzed C-H borylation of BTD-1 with B2(pin)2, followed by in situ oxidation with OXONE® to afford 5-hydroxy BTD, and subsequent O-methylation . Such methodologies bypass the need for de novo synthesis of specifically substituted BTD frameworks.
Photophysical Properties
Absorption and Emission Characteristics
BTD-1 in its unsubstituted form displays distinct absorption and emission profiles. Its strongest absorption band appears in the UV region with λₘₐₓ at 310 nm in methanol . When excited at this wavelength, BTD-1 exhibits a weak emission with a peak at 394 nm .
The photophysical properties of BTD-1 are characterized by:
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Relatively weak fluorescence (quantum yield Φ = 0.01)
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Short fluorescence lifetime (τ ≈ 1.3 ns)
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Strong solvent dependence of emission properties
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Potential for significant enhancement through strategic substitution
Effects of Substitution Patterns
One of the most valuable aspects of BTD-1 is the ability to tune its photophysical properties through regioselective substitution. Research has demonstrated that the position of substituents significantly influences the emission behavior of BTD derivatives . Key findings include:
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Introduction of electron-donating groups (such as methoxy) creates donor-acceptor (D-A) structures that can dramatically alter emission properties
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Extended π-conjugation (through phenyl substitution) can shift the absorption and emission to longer wavelengths
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Strategic positioning of substituents can engender long-lived fluorescence
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Appropriate substitution patterns can circumvent fluorescence quenching in polar protic solvents, which is a common limitation for many BTD derivatives
For example, comparing 4-methoxy-BTD and 5-methoxy-BTD reveals distinct differences in their absorption and emission spectra, highlighting the importance of substitution position rather than merely the nature of the substituent .
Applications in Research
Role in Optoelectronics
BTD-1 and its derivatives have found significant applications in optoelectronic devices due to their tunable electronic properties. The electron-deficient nature of the BTD core makes it an excellent component in donor-acceptor systems for:
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Organic light-emitting diodes (OLEDs)
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Organic photovoltaics (OPVs)
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Organic field-effect transistors (OFETs)
The ability to fine-tune the HOMO-LUMO gap through strategic substitutions makes BTD-1 derivatives particularly valuable for designing materials with specific electronic requirements.
Applications in Bioimaging
The photophysical properties of BTD-1 derivatives make them excellent candidates for bioimaging applications. Their tunable fluorescence, combined with the possibility of targeted functionalization, allows for the development of:
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Fluorescent probes for cellular imaging
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Markers for specific biological targets
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Sensors for biological analytes
The small size of the BTD-1 core, compared to many traditional fluorophores, offers advantages in terms of cell permeability and reduced interference with biological systems.
Pharmacological Applications
Beyond imaging, some BTD derivatives have shown promise in pharmacological applications. For example, certain BTD derivatives act as selective TRPC5 channel activators, with potential implications for various physiological processes . One specific derivative shows an EC50 of 1.4 μM in calcium influx assays and 1.3 μM in whole cell patch clamp assays, with >14.5-fold selectivity for TRPC5 over other TRP channels .
Current Research Trends
Synthetic Methodology Development
Current research in BTD-1 chemistry focuses on developing more efficient and selective synthetic methodologies. Areas of active investigation include:
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Regioselective C-H functionalization strategies
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One-pot multi-step transformations for complex derivatives
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Metal-catalyzed cross-coupling reactions for expanding structural diversity
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Strategic approaches to access challenging substitution patterns
These methodological advances continue to expand the accessible chemical space around the BTD-1 scaffold, enabling more comprehensive structure-property relationship studies.
Structure-Property Relationship Studies
Systematic investigations of how structural modifications affect the properties of BTD-1 derivatives represent another active research area. Recent studies have:
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Compared the photophysical properties of regioisomeric BTD derivatives
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Examined the effects of various substituents on absorption and emission profiles
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Investigated the influence of substitution patterns on solvatochromic behavior
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Explored strategies to enhance fluorescence quantum yields and lifetimes
Such structure-property relationship studies provide valuable guidance for the rational design of BTD-1 derivatives with targeted properties.
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